molecular formula C12H10ClN B14560456 3-(4-Chlorophenyl)-2-methylpyridine CAS No. 61704-25-4

3-(4-Chlorophenyl)-2-methylpyridine

Cat. No.: B14560456
CAS No.: 61704-25-4
M. Wt: 203.67 g/mol
InChI Key: WAXYBWRLZFWTKQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-methylpyridine: Similar structure but with a different substitution pattern.

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Contains a hydroxyl group and a different carbon skeleton.

    3-(4-Chlorophenyl)-1H-indole: Features an indole ring instead of a pyridine ring

Uniqueness

3-(4-Chlorophenyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

61704-25-4

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methylpyridine

InChI

InChI=1S/C12H10ClN/c1-9-12(3-2-8-14-9)10-4-6-11(13)7-5-10/h2-8H,1H3

InChI Key

WAXYBWRLZFWTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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